3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide 3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 625370-16-3
VCID: VC21483145
InChI: InChI=1S/C22H25N3OS/c1-4-14-6-8-18-15(10-14)11-17-19(23)20(27-22(17)25-18)21(26)24-16-7-5-12(2)13(3)9-16/h5,7,9,11,14H,4,6,8,10,23H2,1-3H3,(H,24,26)
SMILES: CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)C)N
Molecular Formula: C22H25N3OS
Molecular Weight: 379.5g/mol

3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

CAS No.: 625370-16-3

Cat. No.: VC21483145

Molecular Formula: C22H25N3OS

Molecular Weight: 379.5g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - 625370-16-3

Specification

CAS No. 625370-16-3
Molecular Formula C22H25N3OS
Molecular Weight 379.5g/mol
IUPAC Name 3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Standard InChI InChI=1S/C22H25N3OS/c1-4-14-6-8-18-15(10-14)11-17-19(23)20(27-22(17)25-18)21(26)24-16-7-5-12(2)13(3)9-16/h5,7,9,11,14H,4,6,8,10,23H2,1-3H3,(H,24,26)
Standard InChI Key DYSWFUTVNPBVIX-UHFFFAOYSA-N
SMILES CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)C)N
Canonical SMILES CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)C)N

Introduction

Chemical Identification and Basic Properties

3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is identified by the CAS number 625370-16-3. It features a complex heterocyclic structure with the molecular formula C22H25N3OS and a molecular weight of 379.5 g/mol . The compound was first registered in chemical databases in 2005, with recent modifications to its entry as recent as March 2025 .

Table 1: Chemical Identifiers and Basic Properties

PropertyValue
CAS Number625370-16-3
Molecular FormulaC22H25N3OS
Molecular Weight379.5 g/mol
IUPAC Name3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
InChIInChI=1S/C22H25N3OS/c1-4-14-6-8-18-15(10-14)11-17-19(23)20(27-22(17)25-18)21(26)24-16-7-5-12(2)13(3)9-16/h5,7,9,11,14H,4,6,8,10,23H2,1-3H3,(H,24,26)
InChIKeyDYSWFUTVNPBVIX-UHFFFAOYSA-N
SMILESCCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC(=C(C=C4)C)C)N

Structural Characteristics

Core Structure

The compound features a complex heterocyclic structure with a thienoquinoline backbone, which consists of a fused ring system incorporating a thiophene and a quinoline moiety. This core structure provides a rigid scaffold that is crucial for its biological activity. The tetrahydro nature of the quinoline portion indicates partial saturation of the ring system, contributing to the compound's three-dimensional conformation.

Functional Groups

Several key functional groups are present in the molecule:

  • An amino group (-NH2) at position 3 of the thieno portion

  • A carboxamide linkage (-CONH-) at position 2

  • A 3,4-dimethylphenyl group attached to the carboxamide

  • An ethyl substituent at position 6

  • A partially saturated (tetrahydro) quinoline ring

These functional groups create specific binding interactions with potential biological targets and influence the compound's physicochemical properties, including solubility and lipophilicity.

Biological Activity and Applications

Antiproliferative Activity

3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to a class of compounds that have demonstrated significant antiproliferative activity. Research on related thieno[2,3-b]quinoline derivatives has shown activity against multiple human cancer cell lines including HCT116 (colon cancer), MDA-MB-468, and MDA-MB-231 (breast cancer) .

Table 2: Antiproliferative Activity of Thieno[2,3-b]quinoline Derivatives

Compound ClassCell LinesActivity Range (IC50)
Thieno[2,3-b]quinolinesHCT116, MDA-MB-468, MDA-MB-23180-250 nM
Tetrahydrothieno[2,3-b]quinolineHCT116, MDA-MB-468, MDA-MB-231Variable, includes active compounds
Hexahydrocycloocta[b]thieno[3,2-e]pyridinesVarious cancer cell linesMost active among the series

The results indicate that as larger cycloalkyl rings were fused to the pyridine ring in related compounds, increased activity was observed . This structure-activity relationship could inform future modifications to the title compound.

Structure-Activity Relationships

The specific structural features that contribute to the biological activity of this class of compounds include:

  • The amino group at position 3, which appears to be important for activity as seen in related 3-aminothieno[2,3-b]pyridine-2-carboxamides

  • The carboxamide linker, which provides hydrogen bonding capabilities

  • The tetrahydrothieno[2,3-b]quinoline core structure, which serves as a rigid scaffold

  • The substitution pattern on the phenyl ring (3,4-dimethyl), which may influence receptor binding

Studies on related compounds suggest that the free amine at the 3-position of the thieno[2,3-b]pyridine core may contribute positively to activity while potentially influencing cytotoxicity profiles .

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of the title compound have been reported in literature, with varying substitution patterns:

Table 3: Comparison of Structural Analogues

CompoundMolecular FormulaMolecular WeightKey Structural Differences
3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideC22H25N3OS379.5 g/molReference compound
3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideC24H29N3O3S439.6 g/molContains ethyl spacer and dimethoxy instead of dimethyl groups
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideC23H24F3N3O3S479.5 g/molContains trifluoromethyl group at position 4 and dimethoxy substitution
3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamideNot specifiedNot specifiedContains additional oxo and phenyl groups with different substitution pattern

Activity Comparison

Research on related thieno[2,3-b]pyridine-2-carboxamides has revealed that activity can vary significantly with minor modifications to substituents in the 3, 4, and 6-positions of the core structure, as well as with the identity of the amide . Some compounds have demonstrated submicromolar activity against Mycobacterium tuberculosis with minimal cytotoxicity, suggesting that this structural class has broad potential for various therapeutic applications .

In particular, trifluoromethyl substitution at the 4-position appears to enhance activity in some analogues, though the exact mechanism for this effect requires further investigation .

Research Status and Future Directions

Current Research Status

The compound 3-amino-N-(3,4-dimethylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide and its structural analogues continue to be subjects of active research, particularly in the field of medicinal chemistry. Current research focuses on:

  • Understanding structure-activity relationships

  • Optimizing antiproliferative activity

  • Reducing potential toxicity

  • Exploring activity against various disease targets

Future Research Directions

Based on the promising biological activity of this compound class, several future research directions are warranted:

  • Detailed mechanism of action studies to understand how these compounds exert their biological effects

  • Optimization of pharmacokinetic properties through structural modifications

  • Exploration of additional biological targets beyond cancer cell lines

  • Development of more efficient and scalable synthesis routes

  • Investigation of potential synergistic effects with established therapeutic agents

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